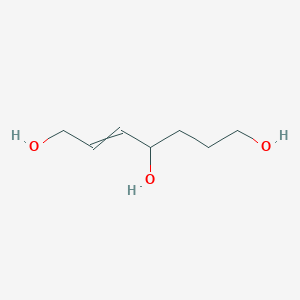
Hept-2-ene-1,4,7-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hept-2-ene-1,4,7-triol is an organic compound characterized by a seven-carbon chain with a double bond at the second position and hydroxyl groups at the first, fourth, and seventh positions. This compound is part of the family of alkenes and polyols, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: Hept-2-ene-1,4,7-triol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of hept-2-yne, followed by selective reduction and hydroxylation. The reaction typically requires a hydroboration reagent such as diborane (B2H6) and an oxidizing agent like hydrogen peroxide (H2O2) under alkaline conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes using transition metal catalysts to facilitate the addition of hydroxyl groups. The use of environmentally friendly solvents and reagents is also emphasized to ensure sustainable production.
化学反応の分析
Types of Reactions: Hept-2-ene-1,4,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The double bond can be reduced to form heptane-1,4,7-triol using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: H2 gas with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of hept-2-en-1-one, hept-2-en-4-one, and hept-2-en-7-one.
Reduction: Formation of heptane-1,4,7-triol.
Substitution: Formation of hept-2-en-1,4,7-trichloride.
科学的研究の応用
Hept-2-ene-1,4,7-triol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of hept-2-ene-1,4,7-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond allows for potential interactions with enzymes and receptors, modulating biochemical pathways.
類似化合物との比較
Hept-2-ene-1,4,7-triol can be compared with other similar compounds such as:
Hept-2-ene-1,4-diol: Lacks the hydroxyl group at the seventh position, making it less versatile in certain reactions.
Hept-2-ene-1,7-diol: Lacks the hydroxyl group at the fourth position, affecting its reactivity and applications.
Heptane-1,4,7-triol: Saturated version of this compound, lacking the double bond, which reduces its reactivity in certain chemical reactions.
The unique combination of a double bond and multiple hydroxyl groups in this compound makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
59742-70-0 |
|---|---|
分子式 |
C7H14O3 |
分子量 |
146.18 g/mol |
IUPAC名 |
hept-2-ene-1,4,7-triol |
InChI |
InChI=1S/C7H14O3/c8-5-1-3-7(10)4-2-6-9/h1,3,7-10H,2,4-6H2 |
InChIキー |
XNTAENBZPPCFMK-UHFFFAOYSA-N |
正規SMILES |
C(CC(C=CCO)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















